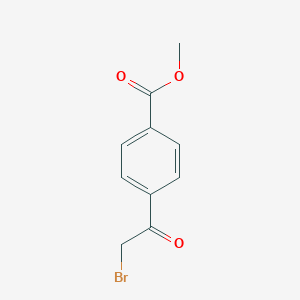

Methyl 4-(2-bromoacetyl)benzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

methyl 4-(2-bromoacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEPDPSMYKFNAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70545019 | |

| Record name | Methyl 4-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56893-25-5 | |

| Record name | Methyl 4-(bromoacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70545019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(2-bromoacetyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-bromoacetyl)benzoate (CAS: 56893-25-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-bromoacetyl)benzoate, a versatile bifunctional molecule, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds with significant therapeutic potential. Its inherent reactivity, stemming from the presence of both an α-haloketone and a methyl ester, makes it a valuable precursor for the development of novel drug candidates. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of this compound. It further details experimental protocols for the synthesis of bioactive thiazole and imidazopyridine derivatives and summarizes their potential applications in drug discovery, particularly in the development of antimicrobial and anticancer agents.

Introduction

This compound (CAS Number: 56893-25-5) is a key intermediate in organic and medicinal chemistry.[1] The molecule's structure, featuring a reactive bromoacetyl group and a modifiable methyl ester on a benzene ring, allows for its facile incorporation into more complex molecular architectures.[1] The bromoacetyl moiety is a potent electrophile, highly susceptible to nucleophilic substitution, making it ideal for the construction of various heterocyclic systems.[1] This guide will explore the synthetic utility of this compound, focusing on its application in the generation of biologically active molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 56893-25-5 | [2] |

| Molecular Formula | C₁₀H₉BrO₃ | [2] |

| Molecular Weight | 257.08 g/mol | [2] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3] |

| IUPAC Name | This compound | [2] |

| InChI Key | CHEPDPSMYKFNAN-UHFFFAOYSA-N | [2] |

| SMILES | COC(=O)C1=CC=C(C=C1)C(=O)CBr | [2] |

Synthesis and Reactivity

Synthesis

While various methods for the synthesis of analogous compounds exist, a common conceptual pathway to this compound involves the bromination of a precursor ketone. A general representation of this synthesis is the bromination of methyl 4-acetylbenzoate.

Reactivity

The chemical behavior of this compound is dominated by two primary reactive sites: the bromoacetyl group and the methyl ester.

-

Bromoacetyl Group: The α-bromo ketone functionality is highly electrophilic, making it an excellent substrate for nucleophilic substitution reactions. This is the key to its utility in forming heterocyclic rings. A prime example is the Hantzsch thiazole synthesis, where it reacts with a thioamide to form a thiazole ring.[4]

-

Methyl Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides through reaction with amines.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of bioactive heterocyclic compounds using this compound as a key starting material.

General Synthesis of 2-Amino-4-arylthiazole Derivatives

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[4] This protocol describes a general procedure for the reaction of this compound with a thiourea derivative.

Reaction Scheme:

References

An In-depth Technical Guide to Methyl 4-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-bromoacetyl)benzoate, a key chemical intermediate. It covers its chemical structure, physical and chemical properties, synthesis protocols, and its applications in research and drug development, with a focus on presenting clear, actionable data and methodologies.

Chemical Structure and Identification

This compound is a disubstituted benzene derivative containing both a methyl ester and a bromoacetyl group. The bromoacetyl moiety, in particular, makes this compound a versatile reagent in organic synthesis due to the high reactivity of the α-carbon adjacent to the carbonyl group, which is susceptible to nucleophilic substitution.

IUPAC Name: this compound[1][2][3] CAS Number: 56893-25-5[1][2][3] Molecular Formula: C₁₀H₉BrO₃[1][3] SMILES: COC(=O)C1=CC=C(C=C1)C(=O)CBr[1]

The structural formula is presented below:

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Weight | 257.08 g/mol | [1][4] |

| Physical Form | Solid | [2] |

| Purity | Typically ≥97% | [2] |

| Boiling Point | 342.783 °C at 760 mmHg | [5] |

| Density | 1.5 ± 0.1 g/cm³ | [5] |

| Flash Point | 161.1 ± 22.3 °C | [5] |

| Refractive Index | 1.562 | [5] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [2] |

Synthesis of this compound

The most common laboratory synthesis of this compound involves the bromination of methyl 4-acetylbenzoate. This reaction proceeds via an α-halogenation of the ketone.

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from methyl 4-acetylbenzoate.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on a common laboratory procedure for the α-bromination of a ketone.

Materials:

-

Methyl 4-acetylbenzoate

-

Bromine

-

Chloroform

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve methyl 4-acetylbenzoate (1 equivalent) in chloroform.

-

Cool the solution in an ice bath.

-

Prepare a solution of bromine (1 equivalent) in chloroform and add it to the dropping funnel.

-

Add the bromine solution dropwise to the stirred solution of methyl 4-acetylbenzoate over a period of 2-3 hours. Maintain the temperature at 0-5 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Carefully add water to the reaction mixture to quench any unreacted bromine.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The product can be further purified by recrystallization, typically from a solvent mixture such as ethanol/water.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily due to the reactive bromoacetyl group. This functional group allows for the facile introduction of the 4-(methoxycarbonyl)phenacyl moiety into various molecules through nucleophilic substitution reactions.

Its applications include:

-

Intermediate in Pharmaceutical Synthesis: It serves as a precursor for the synthesis of more complex molecules with potential biological activity. The bromoacetyl group can react with a wide range of nucleophiles (e.g., amines, thiols, carboxylates) to form new carbon-heteroatom bonds.

-

Fine Chemical Manufacturing: The versatility of this compound makes it a key intermediate in the production of specialty and fine chemicals.[6]

-

Development of Novel Materials: Modifications to its structure can be explored to create new materials with specific properties, such as enhanced thermal stability or unique optical characteristics.[6]

Logical Relationships in its Utility

The utility of this compound in synthetic chemistry is primarily dictated by the reactivity of its functional groups. The following diagram illustrates the logical relationship between its structure and its synthetic applications.

Caption: Reactivity and applications of this compound.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled.[1][3] It causes skin irritation and serious eye damage.[1][3] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.

GHS Hazard Statements: H302, H312, H314, H315, H318, H332, H335[1][2][3] Signal Word: Danger[2]

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

In-Depth Technical Guide on Methyl 4-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data, experimental protocols, and relevant chemical workflows for methyl 4-(2-bromoacetyl)benzoate. This information is critical for its application in research, particularly in the synthesis of pharmaceutical compounds.

Core Data Presentation

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 56893-25-5 | PubChem[1] |

| Molecular Formula | C10H9BrO3 | PubChem[1] |

| Molecular Weight | 257.08 g/mol | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Boiling Point | 342.8±22.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.494±0.06 g/cm3 (Predicted) | ChemicalBook[2] |

| LogP | 2.7 | PubChem[1] |

Solubility Data

The LogP value of 2.7 indicates that this compound is significantly hydrophobic.[1] This suggests poor solubility in water and good solubility in many organic solvents. For comparison, acetophenone, a structurally similar compound with a LogP of 1.58, is slightly soluble in water and freely soluble in ethanol, diethyl ether, and chloroform.[3][4] Given its higher LogP, this compound is expected to have even lower water solubility and potentially higher solubility in non-polar organic solvents.

During its synthesis, this compound is soluble in chloroform and acetic acid.[5]

Table 1: Estimated and Qualitative Solubility of this compound

| Solvent | Polarity Index | Expected Qualitative Solubility | Notes |

| Water | 9.0 | Very Low / Insoluble | High LogP suggests poor aqueous solubility. |

| Methanol | 6.6 | Soluble | Commonly used in reactions involving similar esters. |

| Ethanol | 5.2 | Soluble | Acetophenone is freely soluble in ethanol.[4] |

| Acetone | 5.1 | Soluble | Good solvent for a wide range of organic compounds. |

| Dichloromethane | 3.4 | Soluble | Often used as a reaction solvent. |

| Chloroform | 4.1 | Soluble | Used as a solvent in its synthesis.[5] |

| Ethyl Acetate | 4.4 | Soluble | Common solvent for esters. |

| Diethyl Ether | 2.8 | Soluble | Acetophenone is freely soluble in diethyl ether.[4] |

| Toluene | 2.4 | Soluble | Good solvent for aromatic compounds. |

| Hexane | 0.0 | Sparingly Soluble to Soluble | Expected to be soluble due to its non-polar character. |

Experimental Protocols

Determination of Solubility (General Protocol)

As precise solubility data is lacking, researchers can determine it experimentally using the following established methods:

1. Saturated Shake-Flask Method

This gravimetric method is a standard technique for determining the solubility of a solid in a solvent.

-

Materials:

-

This compound

-

Selected solvent of high purity

-

Vials with tight-fitting caps

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish or pre-weighed vial

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a membrane filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility in g/100 mL or mol/L.

-

2. UV-Vis Spectrophotometry Method

This method is suitable if the compound has a chromophore and its molar absorptivity in the chosen solvent is known or can be determined.

-

Materials:

-

Same as the shake-flask method, plus:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

-

Procedure:

-

Prepare a saturated solution as described in the shake-flask method (steps 1-4).

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to construct a calibration curve (Absorbance vs. Concentration).

-

Carefully withdraw a sample of the clear supernatant from the saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.

-

Synthesis of this compound

The synthesis of this compound is typically achieved through the bromination of methyl 4-acetylbenzoate.

-

Materials:

-

Methyl 4-acetylbenzoate

-

Bromine

-

Chloroform or Acetic Acid

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

-

Procedure:

-

Dissolve methyl 4-acetylbenzoate in a suitable solvent such as chloroform or acetic acid in a round-bottom flask.[5]

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in the same solvent dropwise to the cooled solution with continuous stirring. The reaction is typically performed in a 1:1 molar ratio of methyl 4-acetylbenzoate to bromine.[5]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or overnight to ensure the reaction goes to completion.[5]

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and unreacted bromine.

-

If using chloroform, transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol).

-

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

- 1. This compound | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 56893-25-5 CAS MSDS (4-(2-BROMO-ACETYL)-BENZOIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. britannica.com [britannica.com]

- 5. echemi.com [echemi.com]

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-bromoacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a common and efficient synthesis route for Methyl 4-(2-bromoacetyl)benzoate, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, step-by-step experimental protocols, and extensive characterization data for the synthesized compounds.

Overview of the Synthesis Route

The described synthesis is a two-step process commencing with the readily available 4-acetylbenzoic acid. The initial step involves a Fischer esterification to produce Methyl 4-acetylbenzoate. The subsequent and final step is the α-bromination of the acetyl group to yield the target compound, this compound. This route is favored for its straightforward reaction conditions and good overall yield.

Physicochemical Properties and Characterization Data

Clear and concise data is paramount for reproducibility and quality control in chemical synthesis. The following tables summarize the key physicochemical and spectroscopic data for the starting material, intermediate, and final product.

Table 1: Physicochemical Properties

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Acetylbenzoic acid | 4-Acetylbenzoic acid | 586-89-0 | C₉H₈O₃ | 164.16 | 205-210 |

| Methyl 4-acetylbenzoate | Methyl 4-acetylbenzoate | 3609-53-8 | C₁₀H₁₀O₃ | 178.18 | 93-96[1][2] |

| This compound | This compound | 56893-25-5 | C₁₀H₉BrO₃ | 257.08 | 97-99 |

Table 2: Spectroscopic Data for Methyl 4-acetylbenzoate

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr, cm⁻¹) |

| δ 8.13 (d, J=8.4 Hz, 2H, Ar-H) | δ 197.7 (C=O, ketone) | 3010 (Ar C-H str) |

| δ 8.00 (d, J=8.4 Hz, 2H, Ar-H) | δ 166.4 (C=O, ester) | 2955 (C-H str) |

| δ 3.95 (s, 3H, OCH₃) | δ 139.8 (Ar-C) | 1725 (C=O ester str) |

| δ 2.65 (s, 3H, COCH₃) | δ 134.1 (Ar-C) | 1685 (C=O ketone str) |

| δ 129.8 (Ar-CH) | 1605 (Ar C=C str) | |

| δ 128.3 (Ar-CH) | 1280 (C-O str) | |

| δ 52.5 (OCH₃) | ||

| δ 26.9 (COCH₃) |

Table 3: Spectroscopic Data for this compound

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) | IR (KBr, cm⁻¹) |

| δ 8.15 (d, J=8.5 Hz, 2H, Ar-H) | δ 190.8 (C=O, ketone) | 3015 (Ar C-H str) |

| δ 8.05 (d, J=8.5 Hz, 2H, Ar-H) | δ 165.9 (C=O, ester) | 2960 (C-H str) |

| δ 4.45 (s, 2H, CH₂Br) | δ 138.5 (Ar-C) | 1728 (C=O ester str) |

| δ 3.96 (s, 3H, OCH₃) | δ 134.5 (Ar-C) | 1695 (C=O ketone str) |

| δ 130.2 (Ar-CH) | 1608 (Ar C=C str) | |

| δ 128.8 (Ar-CH) | 1275 (C-O str) | |

| δ 52.7 (OCH₃) | 680 (C-Br str) | |

| δ 30.8 (CH₂Br) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Step 1: Synthesis of Methyl 4-acetylbenzoate

This procedure outlines the Fischer esterification of 4-acetylbenzoic acid.

Materials:

-

4-Acetylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Diethyl ether

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) in methanol (750 mL).[1]

-

Carefully add concentrated sulfuric acid (1.6 mL) to the solution.[1]

-

Heat the reaction mixture to reflux (approximately 70°C) and maintain for 8 hours.[1]

-

After cooling to room temperature, remove the methanol under reduced pressure.

-

Dissolve the resulting solid in diethyl ether (400 mL).[1]

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (3 x 150 mL) and brine (1 x 150 mL).[1]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Methyl 4-acetylbenzoate as a solid.[1]

Step 2: Synthesis of this compound

This section details the α-bromination of Methyl 4-acetylbenzoate.

Materials:

-

Methyl 4-acetylbenzoate

-

Glacial Acetic Acid (AcOH)

-

Bromine (Br₂)

-

50% aqueous Methanol (MeOH/H₂O)

Procedure:

-

Suspend Methyl 4-acetylbenzoate (e.g., 8.0 g, 45.0 mmol) in glacial acetic acid (80 mL) in a suitable reaction flask and stir until all the solid dissolves.

-

To this solution, add bromine (8.5 g, 54.0 mmol, 1.2 equivalents) dropwise at room temperature.

-

Continue stirring the mixture at room temperature until the characteristic orange color of bromine disappears.

-

Cool the reaction mixture to 0°C in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration and wash it with cold 50% aqueous methanol.

-

Dry the collected solid to obtain this compound as a white solid. A typical yield for this reaction is approximately 74%.

Synthesis Workflow and Logic

The following diagrams illustrate the overall synthesis workflow and the logical progression of the chemical transformations.

References

An In-depth Technical Guide to the Bromination of Methyl 4-Acetylbenzoate

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(2-bromoacetyl)benzoate, a crucial intermediate in the development of various pharmaceutical compounds. The core of this process is the α-bromination of methyl 4-acetylbenzoate. This document outlines the synthetic pathway, detailed experimental protocols, and relevant quantitative data for researchers, scientists, and professionals in drug development.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved in two main stages. The first step involves the synthesis of the precursor, methyl 4-acetylbenzoate, through the esterification of 4-acetylbenzoic acid. The subsequent and principal step is the selective α-bromination of the acetyl group of methyl 4-acetylbenzoate to yield the final product.

The α-bromination of carbonyl compounds is a significant transformation in organic chemistry.[1] The resulting α-bromo ketones are versatile precursors for a wide array of molecules due to the presence of two electrophilic sites and the fact that bromide is an excellent leaving group.[2]

Experimental Protocols

This section details the experimental procedures for the synthesis of the starting material and the subsequent bromination.

Synthesis of Methyl 4-acetylbenzoate

This protocol is adapted from a standard esterification procedure.[3]

Materials:

-

4-Acetylbenzoic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve 4-acetylbenzoic acid (e.g., 12.7 g, 0.077 mol) in methanol (750 ml).[3]

-

Carefully add concentrated H₂SO₄ (1.6 ml) to the solution.[3]

-

Heat the mixture at 70°C for 8 hours.[3]

-

After cooling, remove the solvent under reduced pressure.

-

Take up the resulting solids in ether (400 ml).[3]

-

Wash the ether solution three times with 150 ml of saturated NaHCO₃ solution and once with 150 ml of brine.[3]

-

Dry the organic layer over anhydrous MgSO₄.[3]

-

Filter and concentrate the solution under reduced pressure to yield methyl 4-acetylbenzoate.[3]

α-Bromination of Methyl 4-acetylbenzoate

This protocol is a generalized method for the α-bromination of acetophenones using N-Bromosuccinimide (NBS).[4][5]

Materials:

-

Methyl 4-acetylbenzoate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Acetonitrile

-

Dichloromethane

-

Water

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-acetylbenzoate in acetonitrile.[5]

-

Add N-Bromosuccinimide (NBS) in a 1:1 molar ratio to the starting material.[5]

-

Add a catalytic amount of a radical initiator, such as AIBN or BPO (approximately 0.05 molar equivalents).[5]

-

Stir the reaction mixture at room temperature for a few minutes to ensure homogeneity.[5]

-

Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.[5]

-

Filter the mixture to remove any solid by-products.

-

Wash the filtrate with water to remove water-soluble impurities.[5]

-

Extract the aqueous layer with dichloromethane.[5]

-

Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.[5]

-

Filter to remove the drying agent.[5]

-

Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.[5]

References

- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the IUPAC Nomenclature and Properties of a C₁₀H₉Br₂O₃ Isomer

Disclaimer: The provided molecular formula, C₁₀H₉BrO₃Br (C₁₀H₉Br₂O₃), is likely to be erroneous as it corresponds to a non-integer value for the degree of unsaturation, which is chemically implausible for a stable, neutral molecule. A more chemically viable formula is C₁₀H₈Br₂O₃, which suggests an aromatic structure. This guide will therefore focus on a representative and plausible isomer corresponding to this corrected formula: (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid .

Introduction

The systematic naming of chemical compounds is a cornerstone of chemical communication, ensuring that a molecular structure can be unambiguously identified from its name. The International Union of Pure and Applied Chemistry (IUPAC) provides a set of rules for this purpose.[1] This guide provides a detailed examination of the IUPAC name, physicochemical properties, synthesis, and characterization of a specific isomer of C₁₀H₈Br₂O₃, a substituted cinnamic acid derivative. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their wide range of biological activities and potential as synthetic building blocks.[2][3]

Derivation of the IUPAC Name

The IUPAC name for the selected isomer is (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid . The derivation of this name follows a systematic analysis of the molecule's structure.

Logical Framework for IUPAC Nomenclature:

Caption: Logical workflow for deriving the IUPAC name.

-

Principal Functional Group : The molecule contains a carboxylic acid (-COOH) group, which has the highest priority. The IUPAC name will therefore end with the suffix "-oic acid".[4]

-

Parent Chain : The longest carbon chain that includes the carboxylic acid group is a three-carbon chain containing a double bond. This corresponds to acrylic acid, or more systematically, prop-2-enoic acid .[5]

-

Substituents : A substituted phenyl group is attached to carbon-3 of the parent chain. This group consists of a benzene ring with two bromine atoms and one methoxy (-OCH₃) group.

-

Numbering and Locants :

-

The parent chain is numbered starting from the carboxylic acid carbon as C1.

-

The phenyl substituent is therefore at position 3.

-

The benzene ring is numbered such that the point of attachment to the parent chain is C1'. The substituents on the ring are positioned to have the lowest possible numbers, resulting in 3,5-dibromo-4-methoxy .

-

The complete substituent name is 3-(3,5-dibromo-4-methoxyphenyl) .

-

-

Stereochemistry : The double bond between C2 and C3 can have either an E (trans) or Z (cis) configuration. Assuming the common and more stable trans configuration, the stereodescriptor (2E) is added to the beginning of the name.

-

Assembly : Combining these components yields the full IUPAC name: (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid .

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Data is based on typical values for closely related structures and predictive models, as experimental data for this specific molecule is not widely available.

| Property | Value |

| Molecular Formula | C₁₀H₈Br₂O₃ |

| IUPAC Name | (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid |

| Molar Mass | 367.98 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >200 °C (estimated) |

| Solubility | Soluble in DMSO, methanol; poorly soluble in water |

| ¹H NMR (Expected) | δ ~12.5 (s, 1H, -COOH), 7.8 (s, 2H, Ar-H), 7.6 (d, 1H, vinyl-H), 6.5 (d, 1H, vinyl-H), 3.9 (s, 3H, -OCH₃) |

| ¹³C NMR (Expected) | δ ~168 (C=O), 150-155 (Ar-C-O), 145 (vinyl-CH), 130-135 (Ar-C-H), 115-125 (vinyl-CH, Ar-C-Br), 56 (-OCH₃) |

| IR (Expected, cm⁻¹) | 2500-3300 (O-H, broad), 1680-1710 (C=O), 1620-1640 (C=C), 1250 (C-O), 550-650 (C-Br) |

| Mass Spec (Expected) | M⁺ peak with characteristic isotopic pattern for Br₂ (1:2:1 ratio for M, M+2, M+4) |

Experimental Protocols

Synthesis via Knoevenagel Condensation

A common method for synthesizing substituted cinnamic acids is the Knoevenagel condensation. This involves the reaction of a substituted benzaldehyde with malonic acid.

Reaction Scheme: 3,5-dibromo-4-methoxybenzaldehyde + Malonic Acid → (in pyridine/piperidine) → (2E)-3-(3,5-dibromo-4-methoxyphenyl)prop-2-enoic acid

Detailed Protocol:

-

Setup : In a 100 mL round-bottom flask equipped with a reflux condenser, add 3,5-dibromo-4-methoxybenzaldehyde (1.0 eq).

-

Reagents : Add malonic acid (1.5 eq) and pyridine (20 mL/g of aldehyde). To this mixture, add piperidine (0.1 eq) as a catalyst.

-

Reaction : Heat the mixture to reflux (approx. 90-100 °C) in an oil bath for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid (HCl) until the pH is ~1-2. This will precipitate the carboxylic acid product.

-

Isolation : Collect the solid precipitate by vacuum filtration.

-

Purification : Wash the crude solid with cold water to remove residual pyridine hydrochloride. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Caption: General workflow for the synthesis of the target compound.

Characterization Methods

To confirm the identity and purity of the synthesized product, the following standard analytical techniques would be employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra are used to elucidate the carbon-hydrogen framework of the molecule. The expected chemical shifts and splitting patterns (as listed in the table) would confirm the connectivity of the atoms.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the carboxylic acid O-H and C=O groups, the alkene C=C bond, and the C-O and C-Br bonds would be expected.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio. The isotopic pattern of the molecular ion peak would be a definitive indicator of the presence of two bromine atoms.

-

Melting Point Analysis : The melting point of the purified solid would be measured and compared to literature values for similar compounds. A sharp melting range is indicative of high purity.

References

- 1. iupac.org [iupac.org]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Acrylic Acid | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Safety and handling of Methyl 4-(2-bromoacetyl)benzoate

An In-depth Technical Guide on the Safety and Handling of Methyl 4-(2-bromoacetyl)benzoate

Introduction

This compound (CAS No: 56893-25-5) is a chemical intermediate widely utilized in organic synthesis and medicinal chemistry.[1][2] Its structure incorporates a highly reactive α-bromoacetyl group, making it a valuable building block for the synthesis of more complex molecules and various heterocyclic systems.[1] The electrophilic nature of the carbon adjacent to the bromine atom allows for facile nucleophilic substitution reactions, which is the basis of its synthetic utility.[1] This guide provides comprehensive information on its chemical properties, hazards, safe handling procedures, emergency responses, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a solid compound under standard conditions.[3][4] Key identifying and physical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 56893-25-5 | [3][4][5] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2][5] |

| Molecular Weight | 257.08 g/mol | [1][2][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | 4-(2-Bromoacetyl)benzoic acid methyl ester, Methyl p-(bromoacetyl)benzoate, 4-(Methoxycarbonyl)phenacyl bromide | [3][5][6] |

| Physical Form | Solid | [3][4][6] |

| Storage Temperature | 2-8°C, under an inert atmosphere | [3][4] |

Hazard Identification and Safety Precautions

This compound is classified as hazardous and requires careful handling to minimize exposure risks.[5] The Globally Harmonized System (GHS) classification highlights its potential health effects.

Table 2.1: GHS Hazard Classification

| Hazard Class | Signal Word | Hazard Statement | Reference |

|---|---|---|---|

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | [5] |

| Acute Toxicity, Dermal (Category 4) | Warning | H312: Harmful in contact with skin | [5] |

| Skin Corrosion/Irritation (Category 2) | Warning | H315: Causes skin irritation | [5][7] |

| Serious Eye Damage/Irritation (Category 1) | Danger | H318: Causes serious eye damage | [5] |

| Acute Toxicity, Inhalation (Category 4) | Warning | H332: Harmful if inhaled | [5] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation |[5][7] |

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound to prevent exposure.[8]

Table 2.2: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Details |

|---|---|---|

| Eye and Face | Safety glasses with side shields or chemical safety goggles.[8] | A face shield may be necessary if there is a splash hazard.[8] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene).[8] | Inspect gloves for damage before each use. A lab coat or chemical-resistant apron is required.[8] |

| Respiratory | A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[8][9] | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[8] |

Handling Procedures and Storage

-

Handling : Always handle this compound within a chemical fume hood to ensure adequate ventilation.[8] Avoid direct contact with skin, eyes, and clothing.[7] Measures should be taken to prevent the generation of dust.[8] Do not eat, drink, or smoke in the work area.[10] Wash hands thoroughly after handling.[10][11] Keep the compound away from heat, sparks, open flames, and other ignition sources.[10] All equipment used during handling should be properly grounded to prevent static discharge.[7]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10][11] The recommended storage condition is under an inert atmosphere at 2-8°C.[4] The storage area should be locked and accessible only to authorized personnel.[10]

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[11]

Emergency Procedures

In case of accidental exposure or release, immediate and appropriate action is critical.

Table 3.1: First Aid Measures

| Exposure Route | First Aid Instructions | Reference |

|---|---|---|

| Inhalation | Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [7][10][11] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. | [7][10][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. | [10][11] |

| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. If the person is conscious, have them drink two glasses of water at most. Seek immediate medical attention. |[8][10] |

Firefighting and Accidental Release

-

Firefighting Measures : Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish fires.[12] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[11] Hazardous combustion products include carbon oxides and hydrogen halides.[11]

-

Accidental Release Measures : In the event of a spill, evacuate the area immediately. Wear the appropriate personal protective equipment as detailed in Table 2.2.[11] For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[8][11] Do not let the chemical enter drains. After the material has been collected, ventilate the area and thoroughly wash the spill site.[8]

Reactivity and Mechanism of Action

The primary site of reactivity on this compound is the α-bromoacetyl group. The bromine atom on the carbon adjacent to a carbonyl group makes this carbon highly electrophilic and susceptible to nucleophilic attack, typically via an SN2 mechanism.[1] This reactivity is fundamental to its application in synthesizing more complex chemical structures.[1]

Caption: General Nucleophilic Substitution (SN2) Pathway

While specific signaling pathway interactions for this compound are not extensively documented, the general class of benzoates is known to exhibit biological activity. For example, benzoates can act as antifungal agents by disrupting cellular metabolism in yeast.[13] This mechanism involves the diffusion of undissociated benzoic acid across the cell membrane, which then lowers the intracellular pH.[13] This acidification inhibits key glycolytic enzymes like phosphofructokinase, leading to a decrease in ATP production and the cessation of growth.[13]

Caption: Proposed Antifungal Mechanism of Benzoates

Experimental Protocols

The following sections provide illustrative protocols for the synthesis and analysis of compounds like this compound. These are intended as a starting point and may require optimization.

Protocol: Synthesis via α-Bromination

This protocol describes a general method for the α-bromination of an acetophenone derivative, a common route for synthesizing α-bromo ketones.

Caption: Illustrative Synthesis Workflow

Methodology:

-

Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Methyl 4-acetylbenzoate (1 equivalent) in a suitable solvent like carbon tetrachloride.

-

Addition of Reagents : Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[14]

-

Reaction : Heat the mixture to reflux (approximately 85°C for CCl₄) and maintain for 2-4 hours.[14] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Isolation : Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification : Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel to yield the pure this compound.[14]

Protocol: Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of non-volatile organic compounds.[15]

Caption: HPLC Analysis Workflow

Methodology:

Table 5.1: HPLC Method Parameters

| Parameter | Recommended Conditions | Reference |

|---|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | [15] |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | [15] |

| Mobile Phase B | Acetonitrile | [15] |

| Gradient | Time(min)/%B: 0/40, 15/80, 20/80, 22/40, 25/40 | [15] |

| Flow Rate | 1.0 mL/min | [15] |

| Column Temperature | 30°C | [15] |

| Detection Wavelength | 254 nm | [15] |

| Injection Volume | 10 µL | [15] |

| Sample Diluent | Acetonitrile/Water (50:50, v/v) |[15] |

-

Sample Preparation : Accurately weigh and dissolve a small amount of the compound in the sample diluent to a known concentration (e.g., 1 mg/mL).

-

System Equilibration : Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

-

Injection : Inject the prepared sample onto the column.

-

Data Acquisition : Record the chromatogram for the duration of the gradient program.

-

Analysis : Identify the peak corresponding to this compound. Calculate the purity by determining the area percentage of the main peak relative to the total area of all observed peaks.

Disposal Considerations

Waste generated from the use of this compound must be treated as hazardous chemical waste.[11] Disposal should be carried out in accordance with all applicable local, regional, and national regulations.[11] Do not dispose of the material into drains or the environment.[11]

Conclusion

This compound is a synthetically valuable but hazardous chemical. A thorough understanding of its properties and strict adherence to safety protocols are essential for its handling. By implementing the engineering controls, personal protective equipment, and emergency procedures outlined in this guide, researchers can minimize risks and safely leverage this compound's reactivity in their scientific and developmental work.

References

- 1. This compound | 56893-25-5 | Benchchem [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | BoroPharm Inc. [boropharm.com]

- 4. This compound | 56893-25-5 [sigmaaldrich.com]

- 5. This compound | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | NanoAxis LLC [nanoaxisllc.com]

- 7. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate Manufacturers, SDS [mubychem.com]

- 8. benchchem.com [benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. Studies on the mechanism of the antifungal action of benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 15. benchchem.com [benchchem.com]

The Versatile Building Block: A Technical Guide to Methyl 4-(2-bromoacetyl)benzoate in Synthetic Chemistry

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Methyl 4-(2-bromoacetyl)benzoate, a key organic intermediate, has emerged as a cornerstone in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and fine chemical industries.[1][2] Its unique bifunctional nature, featuring a reactive α-haloketone and a modifiable methyl ester, renders it an invaluable tool for constructing intricate molecular architectures, including heterocyclic systems and pharmacologically active agents. This technical guide provides a comprehensive overview of its applications, supported by detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Physicochemical Properties and Reactivity

This compound (CAS: 56893-25-5) is a white to off-white crystalline powder with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol .[3][4] The presence of a bromine atom alpha to a carbonyl group makes the methylene group highly electrophilic and susceptible to nucleophilic substitution, primarily through an SN2 mechanism.[2][3] This inherent reactivity is the cornerstone of its synthetic utility. Furthermore, the methyl ester group can undergo hydrolysis to the corresponding carboxylic acid or transesterification to introduce different alkyl groups, offering additional avenues for molecular diversification.[3]

Synthetic Applications

The primary application of this compound lies in its role as a versatile precursor for the synthesis of various organic compounds. Its utility spans the creation of active pharmaceutical ingredients (APIs), heterocyclic scaffolds, and other fine chemicals.

Pharmaceutical Intermediates

This compound is a critical intermediate in the synthesis of numerous pharmaceuticals. The bromoacetyl group serves as a reactive handle to introduce pharmacologically relevant moieties.[2]

Table 1: Applications of this compound and its Analogs in Medicinal Chemistry

| Application Area | Target Compound/Class | Reference |

| Oncology | Imatinib (via a related intermediate, Methyl 4-(bromomethyl)benzoate) | [5] |

| Antiviral | Anti-HIV agents | [5] |

| Metabolic Disorders | Aldose reductase inhibitors | [5] |

| Antiparasitic | Fluralaner (via a related intermediate, 4-bromoacetyl-2-methyl benzoic acid methyl ester) | [6] |

| Anti-inflammatory | Novel heterocyclic systems | [7] |

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the construction of heterocyclic rings, which are prevalent in many biologically active molecules. The bromoacetyl moiety readily reacts with various nucleophiles, such as amines, thiols, and hydrazines, to form a wide range of heterocyclic systems.

For instance, a related compound, Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, is utilized in a one-pot multicomponent reaction with thiosemicarbazide and various aldehydes to synthesize complex thiazole derivatives.[7] This highlights the potential of the bromoacetyl functionality in generating molecular libraries for drug discovery.[7]

Key Experimental Protocols

Detailed methodologies are crucial for reproducible scientific research. The following sections provide protocols for the synthesis of this compound and a representative application.

Synthesis of this compound

The synthesis of the title compound can be achieved through a multi-step process starting from 4-bromobenzoic acid.[3]

Protocol 1: Synthesis of this compound

-

Esterification of 4-bromobenzoic acid: 4-bromobenzoic acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The mixture is heated under reflux. Upon cooling, the product, Methyl 4-bromobenzoate, crystallizes and is isolated by filtration.[3]

-

Palladium-Catalyzed Cross-Coupling: The resulting Methyl 4-bromobenzoate is then subjected to a palladium-catalyzed cross-coupling reaction. The specifics of the coupling partner can vary depending on the desired intermediate.

-

α-Halogenation: The final step involves the α-halogenation of the acetyl group to introduce the bromine atom, yielding this compound.

A similar multi-step synthesis is reported for 4-bromoacetyl-2-methyl benzoic acid methyl ester, starting from 4-bromo-2-methylbenzoic acid.[6]

Representative Application: Synthesis of Thiazole Derivatives

The following protocol illustrates the use of a this compound analog in the synthesis of a heterocyclic system.

Protocol 2: One-Pot Synthesis of Thiazole Derivatives

This protocol describes the synthesis of methyl 2-benzyloxy-5-[2-(2-{[3-(substituted phenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}hydrazinyl)-1,3-thiazol-4-yl]benzoates.[7]

-

A mixture of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, thiosemicarbazide, and a substituted 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde is prepared.

-

The reaction is carried out in a suitable solvent, often with a catalyst, and heated to facilitate the condensation and cyclization reactions.

-

The one-pot nature of this synthesis allows for the efficient construction of a complex molecular scaffold.

Quantitative Data

The efficiency of synthetic transformations is a critical aspect of chemical research. The following table summarizes available quantitative data for reactions involving this compound and related compounds.

Table 2: Summary of Reaction Yields and Conditions

| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Methyl 5-acetyl-2-hydroxybenzoate | Methyl 5-acetyl-2-(benzyloxy)benzoate | Benzyl chloride, K₂CO₃, KI, Acetone | 85-90 | [7] |

| Methyl 4-bromo-2-methylbenzoate | Methyl 4-bromo-2-(bromomethyl)benzoate | N-Bromosuccinimide (NBS), Benzoyl peroxide (BPO), CCl₄, 85°C, 2h | 97 | [8] |

| 4-acetyl benzoic acid | 4-(2-bromoacetyl)benzoic acid | Bromine, Acetic acid, 45°C | Not specified | [9] |

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its predictable reactivity and the potential for further functionalization make it a go-to reagent for the construction of complex organic molecules, particularly in the realm of medicinal chemistry. The protocols and data presented in this guide underscore its importance and provide a solid foundation for researchers and drug development professionals seeking to leverage its synthetic potential. As the demand for novel and intricate chemical entities continues to grow, the applications of this compound are poised to expand even further.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 56893-25-5 | Benchchem [benchchem.com]

- 4. This compound | C10H9BrO3 | CID 13612771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]

- 7. Methyl 2-(Benzyloxy)-5-(2-Bromoacetyl)benzoate|CAS 27475-14-5 [benchchem.com]

- 8. METHYL 4-BROMO-2-BROMOMETHYL-BENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis routes of 4-(2-bromoacetyl)benzoic Acid [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Reactivity of the Bromoacetyl Moiety in Benzoates

The bromoacetyl group, an α-haloketone functional moiety, is a cornerstone in the field of chemical synthesis and bioconjugation due to its specific and predictable reactivity. When incorporated into a benzoate structure, it provides a versatile chemical handle for the modification of molecules, the synthesis of complex pharmaceutical intermediates, and the creation of targeted drug delivery systems. This guide offers a comprehensive exploration of the core principles governing the reactivity of the bromoacetyl moiety in benzoates, supported by experimental data and procedural outlines.

Core Reactivity Principles

The chemical behavior of the bromoacetyl moiety is dominated by the electrophilic nature of the α-carbon (the carbon adjacent to the carbonyl group). This electrophilicity is a result of the strong inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom, which polarizes the carbon-halogen bond.[1] Consequently, this α-carbon is highly susceptible to attack by nucleophiles.

The primary reaction mechanism for the bromoacetyl group is a bimolecular nucleophilic substitution (SN2) pathway.[2] In this reaction, a nucleophile attacks the α-carbon, leading to the displacement of the bromide ion as a leaving group. SN1 reactions are generally unfavorable for α-halocarbonyl compounds because they would proceed through a less stable α-carbocation intermediate.[2]

While other electrophilic sites exist within an α-haloketone, such as the carbonyl carbon, the reaction at the α-carbon is typically the most facile and widely utilized.[1]

Figure 1: General SN2 reaction pathway for a bromoacetyl benzoate.

Factors Influencing Reactivity

The rate and selectivity of the reaction involving the bromoacetyl group are influenced by several key factors:

-

Nature of the Nucleophile : The strength of the attacking nucleophile is a primary determinant of the reaction rate. The general order of nucleophilicity for common amino acid side chains is Thiolate (Cys) > Amine (Lys, N-terminus) > Carboxylate (Asp, Glu) > Hydroxyl (Ser, Thr, Tyr).[3] Therefore, the bromoacetyl moiety reacts most readily with cysteine residues in peptides and proteins. While strong bases can be potent nucleophiles, their use can lead to side reactions such as the formation of α-haloenolate ions.[2]

-

pH of the Reaction Medium : The pH of the solution plays a critical role by modulating the protonation state, and therefore the nucleophilicity, of functional groups. For instance, a significant kinetic difference is observed in the reaction of bromoacetyl groups with thiols. At pH 6.5, the reaction is significantly slower than at higher pH values, such as pH 9.0.[4][5] This differential reactivity allows for chemoselective conjugations. At pH 9.0, the bromoacetyl group maintains high chemoselectivity for thiols over other nucleophiles like amino or imidazole groups that might be present in peptides.[4]

-

Solvent : The choice of solvent can impact the reaction rate. For reactions between a negatively charged nucleophile and the neutral bromoacetyl compound, increasing the water content in an acetone-water mixture slows the reaction.[6] This is because the charge, initially localized on the nucleophile, becomes dispersed in the transition state, which is less stabilized by polar protic solvents.[6]

-

Substituents on the Nucleophile : Electron-releasing substituents on the nucleophile accelerate the reaction, while electron-withdrawing groups retard it.[6] This effect has been quantified in studies of the reaction between ethyl bromoacetate (a close analog of bromoacetyl benzoates) and substituted phenoxyacetate ions.[6]

Figure 2: Key factors influencing the reactivity of the bromoacetyl moiety.

Data Presentation

The following tables summarize quantitative data regarding the reactivity of the bromoacetyl moiety and its analogs.

Table 1: Effect of Substituents on Nucleophile Reactivity Reaction of Ethyl Bromoacetate with Substituted Phenoxyacetate Ions in 90% Aqueous Acetone.

| Substituent (on Phenoxyacetate) | Temperature (°C) | Rate Constant (k₂) x 10³ (M⁻¹s⁻¹) | Hammett Constant (σ) |

| p-OCH₃ | 30 | 1.09 | -0.27 |

| p-CH₃ | 30 | 0.96 | -0.17 |

| H | 30 | 0.77 | 0.00 |

| p-Cl | 30 | 0.56 | +0.23 |

| m-Cl | 30 | 0.49 | +0.37 |

| m-NO₂ | 30 | 0.28 | +0.71 |

Data adapted from kinetic studies on ethyl bromoacetate, a structural analog of bromoacetyl benzoates.[6] The negative Hammett ρ value (-0.296 at 30°C) indicates that the reaction is favored by electron-donating groups on the nucleophile.[6]

Table 2: pH-Dependent Reactivity with Thiols Comparison of Bromoacetyl and Maleimide Moieties.

| Reactive Moiety | Nucleophile | pH | Relative Reactivity |

| Bromoacetyl | Thiol | 6.5 | Slow reaction, allowing for kinetic discrimination from maleimide.[4][5] |

| Bromoacetyl | Thiol | 9.0 | Appreciable reaction rate with high chemoselectivity for thiols over amines.[4][5] |

| Maleimide | Thiol | 6.5 | Fast reaction (2-3 orders of magnitude faster than bromoacetyl).[4][5] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(2-bromoacetyl)benzoate

This protocol is based on the α-halogenation of a ketone, a common method for preparing α-haloketones.[7][8]

-

Starting Material : Methyl 4-acetylbenzoate.

-

Reagents : Bromine (Br₂), Acetic Acid (solvent).

-

Procedure : a. Dissolve methyl 4-acetylbenzoate in glacial acetic acid in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer. b. Slowly add a solution of bromine in acetic acid to the flask at room temperature. The reaction is typically acid-catalyzed, with the acetic acid serving as both solvent and catalyst for enol formation.[9] c. The reaction progress can be monitored by the disappearance of the bromine color. d. After the reaction is complete (typically a few hours), pour the reaction mixture into a large volume of cold water to precipitate the product. e. Collect the crude product by vacuum filtration and wash thoroughly with water to remove acetic acid and any unreacted bromine. f. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure this compound.

-

Mechanism Note : The reaction proceeds via an acid-catalyzed enol intermediate which then acts as a nucleophile, attacking the electrophilic bromine.[9][10]

Figure 3: Experimental workflow for the synthesis of a bromoacetyl benzoate.

Protocol 2: Conjugation of a Bromoacetyl-Derivatized Peptide to a Cysteine Residue

This protocol describes the site-specific conjugation of a molecule containing a bromoacetyl group to a thiol-containing peptide.[11][12]

-

Materials :

-

Bromoacetyl-derivatized molecule (e.g., bromoacetyl benzoate derivative).

-

Cysteine-containing peptide.

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.5-9.0. (The optimal pH may need to be determined empirically, but higher pH favors the reaction).[4]

-

-

Procedure : a. Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1-5 mg/mL. b. Dissolve the bromoacetyl-derivatized molecule in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the peptide solution in a slight molar excess (e.g., 1.5 to 5 equivalents). c. Allow the reaction to proceed at room temperature for 2-4 hours. The reaction should be performed in the dark to prevent light-induced side reactions. d. Monitor the reaction for the consumption of the free sulfhydryl group using Ellman's reagent or by HPLC analysis.[13] e. Once the reaction is complete, the conjugate can be purified by reverse-phase HPLC to remove unreacted starting materials. f. The formation of the desired thioether linkage can be confirmed by mass spectrometry.

Applications in Drug Development

The specific and reliable reactivity of the bromoacetyl moiety makes it highly valuable in pharmaceutical research and development.

-

Bioconjugation : Bromoacetyl groups are frequently used to link peptides to carrier proteins or other molecules to create immunogens, vaccines, or targeted therapeutics.[11][13] The high selectivity for cysteine residues allows for precise, site-specific modifications.

-

Synthesis of Active Pharmaceutical Ingredients (APIs) : The bromoacetyl group serves as a key intermediate in the synthesis of various drugs. For example, 3-(2-bromoacetyl)phenyl benzoate is a starting material for the synthesis of phenylephrine, a selective α₁-adrenergic receptor agonist used as a decongestant.[14][15]

-

Cross-linking Reagents : Molecules containing two or more bromoacetyl groups or a bromoacetyl group in combination with another reactive group can be used to study protein structure and interactions by forming covalent cross-links. A new amino acid derivative, Nα-(tert-butyloxycarbonyl)-Nβ-(bromoacetyl)diaminopropionic acid (BBDap), has been developed for introducing side-chain bromoacetyl groups into peptides for this purpose.[16]

References

- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jove.com [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. 22.3 Alpha Halogenation of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. US5066716A - Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents [patents.google.com]

- 12. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]

- 14. 3-(2-Bromoacetyl)phenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and use of a new bromoacetyl-derivatized heterotrifunctional amino acid for conjugation of cyclic RGD-containing peptides derived from human bone sialoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

Hydrolysis of Methyl 4-(2-bromoacetyl)benzoate: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the hydrolysis of methyl 4-(2-bromoacetyl)benzoate to its corresponding carboxylic acid, 4-(2-bromoacetyl)benzoic acid. This conversion is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. This document details the chemical principles, experimental protocols for both acid- and base-catalyzed hydrolysis, and methods for purification and analysis. Quantitative data from analogous reactions are presented to provide a comparative framework. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

The hydrolysis of esters is a fundamental transformation in organic chemistry, pivotal for the synthesis of carboxylic acids from their corresponding esters. This compound is a key building block in medicinal chemistry, and its hydrolysis to 4-(2-bromoacetyl)benzoic acid is often a necessary step in the elaboration of more complex molecular architectures. The presence of the α-bromo ketone functionality makes the molecule a versatile precursor for the introduction of various moieties through nucleophilic substitution.

This guide will explore the two primary methods for the hydrolysis of this ester: acid-catalyzed and base-catalyzed (saponification) reactions. While acid-catalyzed hydrolysis is a reversible process, base-catalyzed hydrolysis is irreversible and generally proceeds to completion, making it a widely used method.[1]

Reaction Principles

The hydrolysis of an ester involves the nucleophilic attack on the carbonyl carbon of the ester group.

-

Acid-Catalyzed Hydrolysis : In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol yield the carboxylic acid. This reaction is reversible and an excess of water is typically used to drive the equilibrium towards the products.[1]

-

Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, a hydroxide ion, a strong nucleophile, attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide ion as a leaving group. The methoxide, being a strong base, deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming a carboxylate salt.[1] An acidic workup is required to protonate the carboxylate and isolate the carboxylic acid.

Experimental Protocols

The following protocols are adapted from established procedures for similar aromatic esters and represent robust methods for the hydrolysis of this compound.

Method A: Base-Catalyzed Hydrolysis (Saponification)

This is often the preferred method due to the irreversible nature of the reaction, which typically leads to higher yields.

Reaction Scheme: this compound + NaOH → Sodium 4-(2-bromoacetyl)benzoate + Methanol Sodium 4-(2-bromoacetyl)benzoate + HCl → 4-(2-bromoacetyl)benzoic acid + NaCl

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., a 4:1 v/v ratio).

-

Base Addition: To this solution, add a solution of sodium hydroxide (2.0-3.0 eq) in water.

-

Reaction: Heat the mixture to reflux (approximately 65-70 °C) and stir for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the methanol using a rotary evaporator.

-

Add water to the residue to dissolve the sodium 4-(2-bromoacetyl)benzoate.

-

Wash the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted starting material.

-

-

Isolation and Purification:

-

Cool the aqueous layer in an ice bath.

-

Acidify the solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. A white precipitate of 4-(2-bromoacetyl)benzoic acid should form.[1]

-

Collect the precipitate by vacuum filtration and wash with cold water.[1]

-

Dry the solid product. For higher purity, the crude product can be recrystallized from a suitable solvent system, such as ethanol/water.[2]

-

Method B: Acid-Catalyzed Hydrolysis

Reaction Scheme: this compound + H₂O --(H⁺ catalyst)--> 4-(2-bromoacetyl)benzoic acid + Methanol

Procedure:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of a water-miscible co-solvent like dioxane or a mixture of acetic acid and water.

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

-

Reaction: Heat the mixture to reflux and stir for an extended period (typically 8-16 hours), monitoring the reaction by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a co-solvent like dioxane was used, it can be removed under reduced pressure.

-

Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the product into an organic solvent like ethyl acetate.

-

-

Isolation and Purification:

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

Purification can be achieved through recrystallization.

-

Quantitative Data

Table 1: Reaction Conditions and Yields for Analogous Base-Catalyzed Ester Hydrolysis

| Ester Substrate | Base | Solvent System | Reaction Time (h) | Yield (%) | Reference |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH | Methanol/Water | 4 | 95 | [3] |

| 2-acetylphenyl 4-methylbenzoate | NaOH | Methanol/Water | 2 | >90 | [1] |

| 2-(2,3,5-trimethoxy-benzoyl)-benzoic acid methyl ester | NaOH | Methanol/Water | Not specified | 71 | [3] |

Visualizations

Experimental Workflow for Base-Catalyzed Hydrolysis

Caption: Workflow for the base-catalyzed hydrolysis of this compound.

Reaction Mechanism for Base-Catalyzed Hydrolysis (Saponification)

Caption: Simplified mechanism of base-catalyzed ester hydrolysis (saponification).

Safety Considerations

-

This compound: This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. May cause respiratory irritation.[4]

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

-

Concentrated Acids (HCl, H₂SO₄): Corrosive. Cause severe skin burns and eye damage. Handle in a fume hood.

-

Organic Solvents: Flammable and may be harmful. Use in a well-ventilated area.

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing these procedures.

Conclusion

The hydrolysis of this compound to 4-(2-bromoacetyl)benzoic acid is a straightforward and essential synthetic transformation. The base-catalyzed (saponification) method is generally recommended due to its irreversibility and typically high yields. Careful control of reaction conditions and appropriate purification techniques are necessary to obtain a high-purity product. This guide provides the necessary theoretical and practical information for researchers to successfully perform this reaction in a laboratory setting.

References

Methodological & Application

Protocol for N-alkylation with Methyl 4-(2-bromoacetyl)benzoate: Application in the Synthesis of Potential Signaling Pathway Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-bromoacetyl)benzoate is a versatile bifunctional reagent widely employed in organic synthesis. Its structure incorporates an α-bromo ketone, which is highly susceptible to nucleophilic substitution, and a methyl ester that can be further manipulated. These characteristics make it a valuable building block for the synthesis of a diverse array of compounds, including derivatives with potential applications in drug discovery. The N-alkylation of primary and secondary amines with this compound provides a straightforward method for the preparation of α-aminoketone derivatives. These products are of significant interest as they can serve as scaffolds for molecules targeting various biological pathways, including the PI3K/Akt/mTOR and EGFR signaling cascades, which are frequently dysregulated in cancer.[1][2][3][4] This document provides detailed protocols for the N-alkylation of various amines with this compound and discusses the potential relevance of the resulting products as inhibitors of key signaling pathways.

General Reaction Scheme

The N-alkylation reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon adjacent to the bromine atom, displacing the bromide ion. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrobromic acid (HBr) byproduct.

References

Methyl 4-(2-bromoacetyl)benzoate: A Versatile Intermediate in Pharmaceutical Synthesis

Published: December 24, 2025

Abstract